3',5'-Diacetoxyacetophenone
Overview
Description
3’,5’-Diacetoxyacetophenone is an organic compound with the molecular formula C12H12O5. It is a derivative of acetophenone, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by acetoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,5’-Diacetoxyacetophenone can be synthesized through the acylation of 3,5-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 3’,5’-Diacetoxyacetophenone may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include steps for the recovery and recycling of reagents to minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Diacetoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3’,5’-Dihydroxyacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
3’,5’-Diacetoxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,5’-Diacetoxyacetophenone involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in various biochemical reactions. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
3’,5’-Dihydroxyacetophenone: Lacks the acetoxy groups and has different reactivity and applications.
3’,5’-Diethoxyacetophenone: Contains ethoxy groups instead of acetoxy groups, leading to variations in chemical properties and uses.
Uniqueness: 3’,5’-Diacetoxyacetophenone is unique due to its specific functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its acetoxy groups provide versatility in chemical reactions, allowing for the formation of a wide range of derivatives .
Properties
IUPAC Name |
(3-acetyl-5-acetyloxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJHYBESCIPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188583 | |
Record name | 5-Acetyl-1,3-phenylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35086-59-0 | |
Record name | 1-[3,5-Bis(acetyloxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35086-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-1,3-phenylene diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035086590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetyl-1,3-phenylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetyl-1,3-phenylene diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ACETYL-1,3-PHENYLENE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO164JM5H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3',5'-Diacetoxyacetophenone in the synthesis of 3,5-Diacetoxystyrene?
A1: this compound (also referred to as 3,5-Diacetoxyacetophenone in the article) serves as a crucial intermediate in the three-step synthesis of 3,5-Diacetoxystyrene []. It is synthesized from 3,5-dihydroxyacetophenone through an esterification reaction with acetic anhydride using sulfuric acid as a catalyst. This intermediate is then further reacted to obtain the final product, 3,5-Diacetoxystyrene.
Q2: How is this compound characterized in the study?
A2: The study primarily utilizes ¹H NMR spectroscopy to confirm the successful synthesis of this compound []. While the specific spectral data is not provided in the abstract, the article mentions that the ¹H NMR results were used to identify the compound. Further characterization of the final product, 3,5-Diacetoxystyrene, was performed using IR, ¹H NMR, and MS techniques.
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